molecular formula C8H15NO B3060508 4,4-Dimethylcyclohexanone oxime CAS No. 4701-96-6

4,4-Dimethylcyclohexanone oxime

Cat. No. B3060508
CAS RN: 4701-96-6
M. Wt: 141.21 g/mol
InChI Key: IJGLUXGAALWDOQ-UHFFFAOYSA-N
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Description

4,4-Dimethylcyclohexanone oxime is a chemical compound with the molecular formula C8H15NO . It is also known by other names such as N-(4,4-dimethylcyclohexylidene)hydroxylamine . The molecular weight of this compound is 141.21 g/mol .


Synthesis Analysis

The synthesis of 4,4-Dimethylcyclohexanone oxime and similar oximes typically involves the reaction of oximes with various chlorides (alkyl, functionalized alkyl, and benzyl) using a super base—pulverized potassium hydroxide in DMSO . The reactions take place at room temperature and the products are obtained in high yields .


Molecular Structure Analysis

The molecular structure of 4,4-Dimethylcyclohexanone oxime consists of a cyclohexane ring with two methyl groups attached to the same carbon atom and an oxime functional group attached to another carbon atom . The InChI representation of the molecule is InChI=1S/C8H15NO/c1-8(2)5-3-7(9-10)4-6-8/h10H,3-6H2,1-2H3 .


Chemical Reactions Analysis

Oximes, including 4,4-Dimethylcyclohexanone oxime, have diverse reactivity modes that enable their use in various methodologies, from cycloadditions to bioconjugation . Their reactivity towards photocatalysis and transition metals makes them ideal starting materials for N-containing heterocycles, amino alcohols, and amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4-Dimethylcyclohexanone oxime include a molecular weight of 141.21 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . The compound has a topological polar surface area of 32.6 Ų .

Scientific Research Applications

Structural Analysis and Rearrangement Studies

4,4-Dimethylcyclohexanone oxime derivatives have been the subject of structural analysis to understand the Beckmann rearrangement process. Studies have shown that the electron demand of the substituent on the oxime nitrogen impacts the N–OR bond distance and the N1–C1–C2 bond angle, which are crucial in the early stages of the Beckmann rearrangement. These findings are significant in the context of understanding reaction mechanisms and designing efficient industrial processes (Yeoh et al., 2012).

Nucleophilic Properties and Cluster Formation

Research has also delved into the nucleophilicity of oximes, including ketoximes like 4,4-Dimethylcyclohexanone oxime. These studies have highlighted their ability to react with nitrilium closo-decaborate clusters, forming iminium closo-decaborates. Such insights are crucial for understanding and leveraging the reactivity of these compounds in synthetic chemistry (Bolotin et al., 2016).

Beckmann Rearrangement and Industrial Applications

4,4-Dimethylcyclohexanone oxime is closely associated with the Beckmann rearrangement process, which is pivotal in the synthesis of ε-caprolactam, a precursor for Nylon-6. Studies have explored various catalysts and conditions to optimize this rearrangement, contributing to advancements in industrial chemistry and material science (Setoyama et al., 2007).

Intermolecular Interactions and Crystallography

Insights into the self-association and stereochemistry of cyclohexanone oxime derivatives, including 4,4-Dimethylcyclohexanone oxime, have been obtained through X-ray diffraction and other spectroscopic methods. Understanding these molecular interactions is crucial for applications in crystal engineering and material design (Olivato et al., 2001).

Safety And Hazards

The safety data sheet for 4,4-Dimethylcyclohexanone indicates that it is a flammable solid and causes serious eye irritation . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and wearing protective gloves/eye protection/face protection .

Future Directions

Oximes, including 4,4-Dimethylcyclohexanone oxime, are gaining interest due to their diverse applications in fields such as coordination, materials chemistry, and biological activities . Future research directions may include exploring new synthetic methodologies, studying their biological activities, and developing environmentally friendly production methods .

properties

IUPAC Name

N-(4,4-dimethylcyclohexylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-8(2)5-3-7(9-10)4-6-8/h10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGLUXGAALWDOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=NO)CC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20963724
Record name N-(4,4-Dimethylcyclohexylidene)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethylcyclohexanone oxime

CAS RN

4701-96-6
Record name Cyclohexanone, 4,4-dimethyl-, oxime
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URL https://commonchemistry.cas.org/detail?cas_rn=4701-96-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC129972
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4,4-Dimethylcyclohexylidene)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 4,4-Dimethylcyclohexanone (50 g, 396.19 mmol), NH2OH.HCl (35.84 g, 515.75 mmol) in H2O (190 mL) and ethanol (250 mL) was added a solution of Na2CO3 (54.16 g, 510.99 mmol) in water (170 mL) dropwise over a period of 20 minutes. After complete addition, reaction mixture was heated to reflux for 3h. The ethanol was evaporated, and the residue extracted into ethyl acetate (4×120 mL). The combined organic layer was washed with water (150 mL), brine (150 mL) and dried over sodium sulfate and concentrated to afford 45 g (80.4%) 4,4-dimethyl cyclohexanone oxime (I 6a) as white solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
35.84 g
Type
reactant
Reaction Step One
Quantity
54.16 g
Type
reactant
Reaction Step One
Name
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4,4-dimethylcyclohexanone (3.0 g, 0.024 mole) and hydroxylamine hydrochloride (2.2 g, 0.031 mole) in ethanol (15 mL) and water (20 mL) at room temperature was added a solution of sodium carbonate (3.3 g, 0.031 mol) in water (10 mL), dropwise. The mixture was heated under reflux for 3 hr, cooled to room temperature and ethanol was removed in vacuo. The aqueous residue was extracted several times with ethyl acetate, combined extracts were dried over MgSO4 and concentrated in vacuo affording the title compound as a white solid, used without further purification. 1H NMR (400 MHz, DMSO-d6) δ ppm 0.93 (s, 6H), 1.28 (t, J=6.6 Hz, 2H), 1.35 (t, J=6.6 Hz, 2H), 2.11 (t, J=6.6 Hz, 2H), 2.36 (t, J=6.6 Hz, 2H), 10.12 (s, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 4,4-dimethylcyclohexanone (0.511 g, 4.049 mmol) in 95% ethanol (20 ml) was added 50% hydroxylamine in water (2.481 ml, 40.49 mmol), and the reaction was heated to reflux for 2 hours. The reaction was cooled to ambient temperature, and the product was precipitated by the addition of water. The solids were collected by vacuum filtration to yield 202 mg of the title compound (35% yield).
Quantity
0.511 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.481 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
35%

Synthesis routes and methods IV

Procedure details

A solution of 4,4-dimethylcyclohexanone (30 g, 0.238 mol), hydroxylamine hydrochloride (32.8 g, 0.476 mol) and sodium acetate (39.0 g, 0.476 mol) in H2O/EtOH (720 mL, 5/1) was heated under reflux. The reaction was monitored by TLC and cooled to room temperature upon completion. It was diluted with dichloromethane (500 mL). The organic layer was separated, washed with brine (100 mL) and dried over Na2SO4. Solvent was removed under reduced pressure, and 4,4-Dimethylcyclohexanone oxime was obtained as colorless solid, which was used in the next step without further purification.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
32.8 g
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step One
Name
H2O EtOH
Quantity
720 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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